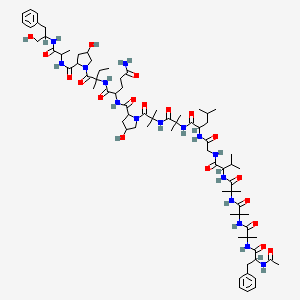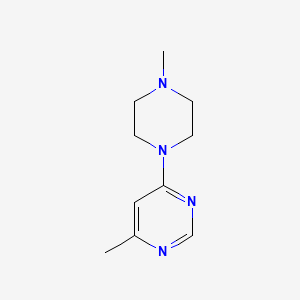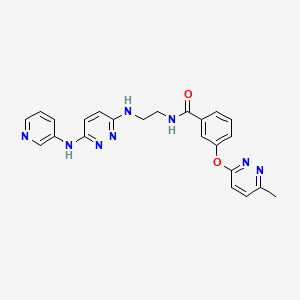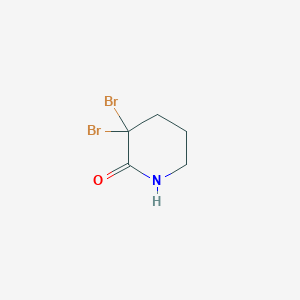
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide” is a complex organic molecule. It contains several functional groups including an amide, a thioether, a pyrimidine ring, and a nitro group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, which is a heterocyclic aromatic ring, could contribute to the compound’s stability and reactivity . The nitro group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form an amine and a carboxylic acid . The nitro group could be reduced to an amine group under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide and nitro groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthetic Methods and Chemical Interactions
Development of Novel Synthesis Techniques : Compounds with structural similarities to "N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" are often synthesized through complex chemical reactions involving key intermediates like nitrobenzyl derivatives and thio-substituted pyrimidines. These synthetic routes offer insights into novel methods of creating structurally related compounds for further exploration in medicinal chemistry (Vass, Hruška, & Fránek, 2018).
Chemical Modifications and Derivatives : Research into similar compounds focuses on chemical modifications to enhance specific properties, such as antimicrobial, antifungal, and antiproliferative activities. These studies highlight the potential for creating derivatives with improved efficacy and specificity for biological targets (Abdul-Rida et al., 2017).
Biological and Pharmacological Research
Investigation into Antimicrobial and Antifungal Properties : Compounds structurally related to "this compound" are studied for their potential antimicrobial and antifungal activities. Such research contributes to the development of new therapeutic agents against resistant strains of bacteria and fungi (Maddila et al., 2016).
Anticancer Activity Evaluation : Studies on similar compounds assess their antiproliferative effects against various cancer cell lines. These investigations are crucial for identifying new anticancer agents with potential specificity for certain types of cancer, offering a foundation for further drug development (Abdellatif et al., 2014).
Analytical and Diagnostic Applications
- Analytical Techniques for Compound Detection : Research into compounds with a similar structure focuses on developing sensitive and specific analytical methods for their detection and quantification. These methods are essential for monitoring levels in biological samples and ensuring compliance with regulatory standards (Vass, Hruška, & Fránek, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4S/c19-12-5-3-11(4-6-12)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-1-7-13(8-2-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXKTKLQGMOVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)



![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)



![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)
![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)


![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)
